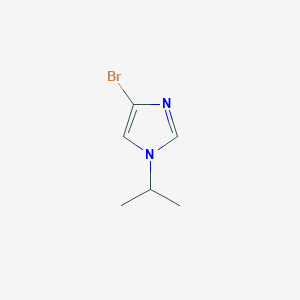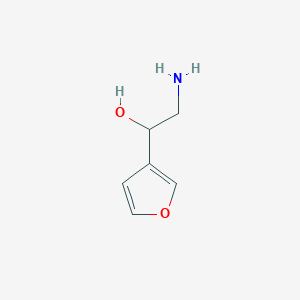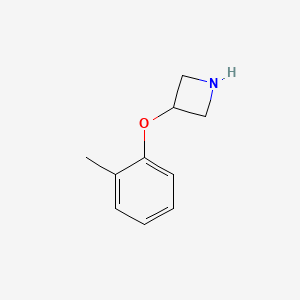
3-(2-Methylphenoxy)azetidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Methylphenoxy)azetidine: is a four-membered heterocyclic compound featuring an azetidine ring substituted with a 2-methylphenoxy group Azetidines are known for their significant ring strain, which imparts unique reactivity and stability characteristics
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Alkylation of Primary Amines: One common method involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols.
Cyclocondensation: A one-pot synthesis from alkyl dihalides and primary amines or hydrazines under microwave irradiation in an alkaline aqueous medium.
Intramolecular Amination: This method involves the intramolecular amination of organoboronates, providing azetidines via a 1,2-metalate shift of an aminoboron “ate” complex.
Industrial Production Methods:
Microwave-Assisted Synthesis: Industrial production often employs microwave-assisted synthesis due to its efficiency and ability to produce high yields under mild conditions.
Electrocatalytic Hydroamination: This method merges cobalt catalysis and electricity to enable regioselective generation of key intermediates for azetidine formation.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Azetidines can undergo oxidation reactions, often leading to the formation of N-oxides.
Reduction: Reduction of azetidines typically yields secondary amines.
Substitution: Azetidines are prone to nucleophilic substitution reactions due to the ring strain.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and peracids.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Nucleophiles: Nucleophiles such as amines and thiols are commonly employed in substitution reactions.
Major Products:
N-Oxides: Formed from oxidation reactions.
Secondary Amines: Resulting from reduction reactions.
Substituted Azetidines: Products of nucleophilic substitution reactions.
Applications De Recherche Scientifique
Chemistry:
Building Blocks: Used as building blocks for the synthesis of polyamines through ring-opening polymerization.
Catalysis: Employed in catalytic processes such as Henry, Suzuki, Sonogashira, and Michael additions.
Biology and Medicine:
Drug Discovery: Azetidines are explored as motifs in drug discovery due to their unique reactivity and stability.
Antimicrobial Coatings: Utilized in the development of antibacterial and antimicrobial coatings.
Industry:
CO2 Adsorption: Applied in materials templating for CO2 adsorption.
Non-Viral Gene Transfection: Used in non-viral gene transfection applications.
Mécanisme D'action
The reactivity of 3-(2-Methylphenoxy)azetidine is driven by the considerable ring strain of the azetidine ring. This strain makes the ring more stable than related aziridines, allowing for facile handling and unique reactivity under appropriate conditions . The compound can interact with various molecular targets and pathways, depending on the specific application, such as binding to enzymes or receptors in biological systems.
Comparaison Avec Des Composés Similaires
- 3-(3-Methylphenoxy)azetidine
- 3-(3-Methoxyphenoxy)azetidine
- 3-(Benzyloxy)azetidine
- 3-(2-(Trifluoromethyl)phenyl)azetidine
- 3-(4-Fluorophenyl)azetidine
Uniqueness:
- Substituent Effects: The presence of the 2-methylphenoxy group in 3-(2-Methylphenoxy)azetidine imparts distinct electronic and steric effects, influencing its reactivity and stability compared to other azetidines .
- Reactivity: The specific substitution pattern can lead to unique reactivity profiles, making it suitable for specialized applications in synthesis and medicinal chemistry .
Propriétés
IUPAC Name |
3-(2-methylphenoxy)azetidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-8-4-2-3-5-10(8)12-9-6-11-7-9/h2-5,9,11H,6-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUEMUHHZSLOMTD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC2CNC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20647895 |
Source


|
| Record name | 3-(2-Methylphenoxy)azetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20647895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
954222-84-5 |
Source


|
| Record name | 3-(2-Methylphenoxy)azetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20647895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
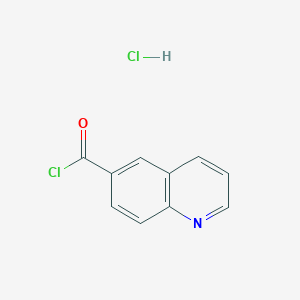


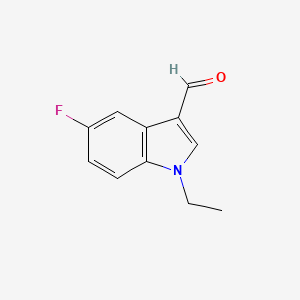
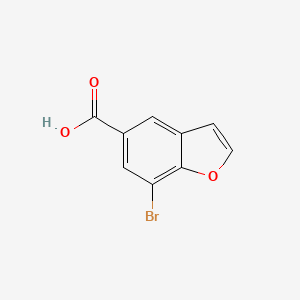

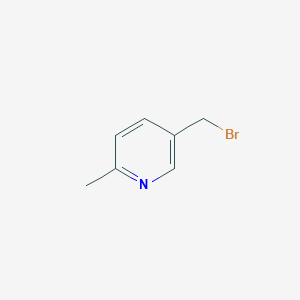

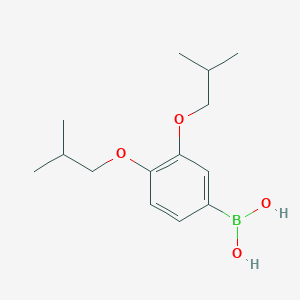
![6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine](/img/structure/B1343903.png)
